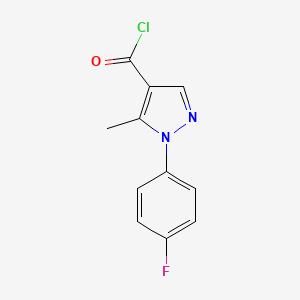

1-(4-氟苯基)-5-甲基-1H-吡唑-4-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构分析

- 该化合物已被用于复杂化学结构的合成。例如,它参与了某些吡唑衍生物的制备,显示了其在有机合成中的效用 (Zhang, Liu, & Zhang, 2007)。另一项研究证明了它在同构噻唑的合成和结构表征中的作用 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

分子结构和性质

- 研究重点关注相关化合物的分子结构和性质。一项研究探讨了相关化合物的分子结构、振动频率和分子对接,突出了其在分子结构分析中的潜力 (Mary et al., 2015).

抗菌活性

- 已经研究了该化合物的某些衍生物的抗菌活性。例如,由相关化合物合成的新型恶二唑类表现出显着的抗菌活性,表明在抗菌研究中具有潜力 (Rai et al., 2009).

新型衍生物的合成

- 该化合物已被用于合成在各个领域具有潜在应用的新型衍生物。一项关于新型吡唑-4-腈衍生物简便合成方法的研究说明了这一应用 (Ali et al., 2016).

化学反应和合成方法

- 该化合物参与复杂的化学反应和合成方法。例如,它已被用于制备黄嘌呤和黄嘌呤酮的杂环类似物,展示了其在化学合成中的多功能性 (Datterl et al., 2010).

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been reported to exhibit potent antiviral activity . This suggests that the compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological pathways, leading to a wide range of biological activities . The downstream effects of these pathway alterations would likely contribute to the compound’s overall biological activity.

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have good intestinal absorption and blood-brain barrier penetrability . These properties would likely impact the bioavailability of the compound.

Result of Action

Similar compounds, such as indole derivatives, are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Action Environment

Similar compounds, such as 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one (bopp), have been shown to exhibit anti-corrosion properties in an acidic environment . This suggests that environmental factors could potentially influence the action and stability of the compound.

生化分析

Biochemical Properties

Based on its structural similarity to other fluorophenyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIAJXQDJISNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381589 |

Source

|

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-49-4 |

Source

|

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)